8-(Trifluoromethyl)isoquinolin-3-amine

説明

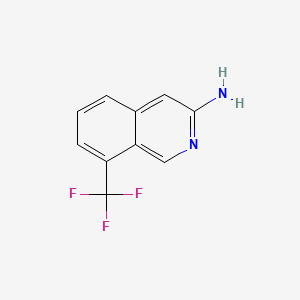

8-(Trifluoromethyl)isoquinolin-3-amine is a chemical compound with the molecular formula C10H7F3N2 It is a derivative of isoquinoline, featuring a trifluoromethyl group at the 8th position and an amine group at the 3rd position

準備方法

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated isoquinoline in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide.

Another approach involves the Pomeranz-Fritsch reaction, which is a classical method for synthesizing isoquinoline derivatives . This method involves the condensation of an aryl ketone with hydroxylamine, followed by cyclization with an internal alkyne under rhodium(III)-catalyzed C-H bond activation .

Industrial Production Methods

Industrial production of 8-(Trifluoromethyl)isoquinolin-3-amine may involve large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient industrial production.

化学反応の分析

Types of Reactions

8-(Trifluoromethyl)isoquinolin-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines.

科学的研究の応用

Medicinal Chemistry

Drug Development

The compound is primarily recognized for its potential in drug discovery. Isoquinoline derivatives have been shown to exhibit significant pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes and interact with specific biological targets, leading to modulation of enzyme activities or receptor interactions relevant to disease processes.

Synthesis of Bioactive Molecules

8-(Trifluoromethyl)isoquinolin-3-amine serves as a precursor in synthesizing various bioactive compounds. Its versatility allows for modifications that can lead to new therapeutic agents. For instance, it can be used in palladium-catalyzed cross-coupling reactions, which are essential in constructing complex organic molecules.

Chemical Properties and Reactions

The compound can undergo several chemical reactions due to its functional groups. Common reactions include:

- Substitution Reactions: Utilizing halogens or other electrophiles.

- Reduction Reactions: Employing various reducing agents to transform the amino group or other functionalities.

These reactions are crucial for developing derivatives with enhanced biological activities or improved pharmacokinetic profiles.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound derivatives against various cancer cell lines. The results indicated that certain modifications significantly increased cytotoxicity compared to the parent compound. The mechanism was linked to apoptosis induction through mitochondrial pathways, showcasing the potential of these derivatives as cancer therapeutics.

Case Study 2: Antimicrobial Properties

Another research focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The findings revealed that this compound exhibited potent activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Industrial Applications

In addition to its pharmaceutical applications, this compound is also utilized in materials science. Its ability to form stable complexes with metal ions makes it suitable for developing organic electronics and sensors. The incorporation of this compound into polymer matrices has been explored for enhancing electrical conductivity and thermal stability.

作用機序

The mechanism of action of 8-(Trifluoromethyl)isoquinolin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.

類似化合物との比較

Similar Compounds

Isoquinoline: The parent compound, lacking the trifluoromethyl and amine groups.

Quinoline: A structural isomer of isoquinoline with the nitrogen atom in a different position.

8-Methylisoquinolin-3-amine: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

8-(Trifluoromethyl)isoquinolin-3-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs.

生物活性

8-(Trifluoromethyl)isoquinolin-3-amine, identified by its CAS number 1357945-83-5, is a compound that has garnered attention for its potential biological activities. The trifluoromethyl group at the 8-position of the isoquinoline structure significantly influences its chemical properties, including lipophilicity and membrane permeability, which are crucial for medicinal chemistry applications.

The structural features of this compound contribute to its reactivity and biological activity. The trifluoromethyl group enhances the compound's interactions with biological targets due to increased lipophilicity. This modification can lead to improved solubility and bioavailability in various biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C10H8F3N |

| Molecular Weight | 215.17 g/mol |

| CAS Number | 1357945-83-5 |

Antitumor Activity

Isoquinoline derivatives are known for their antitumor effects. For example, compounds structurally similar to this compound have been shown to exhibit cytotoxicity against various cancer cell lines. A study on a related compound demonstrated significant inhibitory effects on cell proliferation in HeLa cells with an IC50 value as low as 0.01 µM, indicating potent antitumor activity .

Although detailed mechanisms specific to this compound remain unexplored, it is hypothesized that its action may involve the inhibition of tubulin polymerization, akin to other isoquinoline derivatives. This mechanism is crucial for disrupting mitotic processes in cancer cells, leading to apoptosis .

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies have shown that derivatives of isoquinoline can induce apoptosis in cancer cell lines. For instance, compounds with similar structural motifs have been evaluated for their cytotoxic effects against PC3 and K562 cell lines, demonstrating significant anti-proliferative activity .

- Binding Affinity Studies : Computational modeling has been employed to predict the binding affinities of this compound with various biological targets. These studies suggest that the trifluoromethyl group enhances binding interactions due to its electron-withdrawing properties, which may facilitate stronger interactions with enzyme active sites or receptor binding pockets.

Safety and Handling

Due to the presence of the amine group and potential toxicity associated with similar compounds, it is recommended to handle this compound with care. Use appropriate personal protective equipment (PPE) when conducting experiments involving this compound.

特性

IUPAC Name |

8-(trifluoromethyl)isoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-2-6-4-9(14)15-5-7(6)8/h1-5H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYOPFIOCKFMNHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC=C2C(=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857227 | |

| Record name | 8-(Trifluoromethyl)isoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357945-83-5 | |

| Record name | 8-(Trifluoromethyl)isoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。